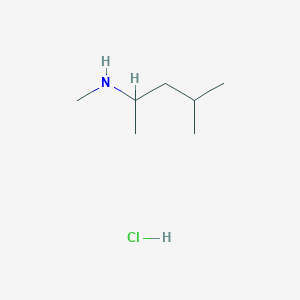

N,4-Dimethyl-2-pentanamine hydrochloride

Description

Chemical Classification and Nomenclature

This compound belongs to the chemical class of aliphatic amine hydrochloride salts, representing a secondary amine derivative with specific structural modifications that distinguish it from simpler amine compounds. The compound's International Union of Pure and Applied Chemistry name is N,4-dimethylpentan-2-amine hydrochloride, reflecting its systematic nomenclature based on the pentane backbone structure. Alternative nomenclature systems recognize this compound under several synonymous designations, including methyl(4-methylpentan-2-yl)amine hydrochloride and N,4-dimethylpentan-2-amine;hydrochloride, each emphasizing different aspects of its molecular architecture.

The Chemical Abstracts Service registry number 89979-62-4 provides the definitive identification for this compound in chemical databases and regulatory frameworks. The molecular structure can be represented through various chemical notation systems, with the canonical Simplified Molecular Input Line Entry System representation as CC(C)CC(C)NC.Cl, which captures the essential connectivity and stereochemical relationships within the molecule. The International Chemical Identifier key NQCHZRLKMRRDRG-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound, enabling precise identification across different chemical information systems.

The compound's classification extends beyond simple structural categorization to encompass its functional properties as a synthetic intermediate and research chemical. The hydrochloride salt formation significantly enhances the compound's water solubility and stability characteristics compared to the free base form, making it particularly suitable for pharmaceutical and chemical research applications. This salt formation represents a common strategy in medicinal chemistry for improving the handling properties and bioavailability of amine-containing compounds.

Historical Context in Chemical Research

The historical development of this compound is intimately connected to the broader evolution of aliphatic amine chemistry and pharmaceutical research in the mid-twentieth century. The parent compound, known in pharmaceutical contexts as methylhexanamine, was originally developed by Eli Lilly and Company as part of a systematic investigation into aliphatic amines for therapeutic applications. This research initiative began in April 1944, when Eli Lilly introduced methylhexanamine under the brand name Forthane as an inhaled nasal decongestant, representing a significant milestone in the pharmaceutical application of synthetic amine compounds.

The pharmaceutical industry's strong interest in aliphatic amine compounds during the early twentieth century stemmed from their promising therapeutic potential as nasal decongestants and sympathomimetic agents. This research paradigm led to the development of several related compounds, including tuaminoheptane, octin (isometheptene), oenethyl (2-methylaminoheptane), and propylhexedrine, each representing variations on the core aliphatic amine structural theme. The systematic exploration of these compounds reflected the pharmaceutical industry's commitment to understanding structure-activity relationships within the amine chemical class.

The transition from pharmaceutical application to research chemical status occurred when Eli Lilly voluntarily withdrew methylhexanamine from the market in 1983, marking a pivotal moment in the compound's history. This withdrawal redirected the compound's primary utility toward research applications, where its unique structural features and synthetic accessibility made it valuable for organic chemistry investigations. The compound's role evolved from a commercial pharmaceutical product to a research tool for studying amine chemistry, synthetic methodologies, and structure-function relationships in organic molecules.

The historical significance of this compound extends beyond its pharmaceutical origins to encompass its contributions to synthetic organic chemistry methodology development. The compound has served as a model system for investigating reductive amination reactions, which represent one of the most important methods for amine synthesis in organic chemistry. These investigations have contributed to the broader understanding of carbon-nitrogen bond formation strategies and have influenced the development of more sophisticated synthetic approaches to complex amine-containing molecules.

Significance in Organic Chemistry

This compound occupies a position of considerable significance in organic chemistry due to its role as both a synthetic target and a versatile intermediate for further chemical transformations. The compound exemplifies the principles of reductive amination chemistry, representing a successful application of this fundamental synthetic methodology for carbon-nitrogen bond formation. Reductive amination, which involves the formation of an imine intermediate followed by reduction to yield the desired amine product, has become one of the most reliable and widely employed methods for amine synthesis in both academic and industrial settings.

The synthetic accessibility of this compound through reductive amination of 4-methyl-2-pentanone with methylamine demonstrates the practical utility of this synthetic approach. This reaction sequence involves the initial formation of an imine intermediate under mild acidic conditions, followed by reduction using agents such as sodium borohydride or lithium aluminum hydride, and concluding with hydrochloride salt formation through treatment with hydrochloric acid. The high yields and purity achievable through this synthetic route have made it a valuable case study for understanding the optimization of reductive amination conditions.

The compound's structural features contribute significantly to its utility as a research tool for investigating amine chemistry principles. The presence of both primary amine functionality and branched alkyl substitution patterns provides opportunities for studying the effects of steric hindrance on amine reactivity and selectivity. These structural characteristics make the compound particularly valuable for exploring the relationship between molecular structure and chemical behavior in amine systems.

The significance of this compound extends to its applications in synthetic methodology development, where it serves as a representative substrate for testing new synthetic transformations and reaction conditions. The compound's well-characterized properties and straightforward synthesis make it an ideal model system for investigating novel approaches to amine functionalization and derivatization. Research groups frequently employ this compound as a benchmark for evaluating the effectiveness of new synthetic methods and for comparing the performance of different reaction conditions.

| Synthetic Application | Methodology | Research Significance |

|---|---|---|

| Reductive Amination | 4-methyl-2-pentanone + methylamine | Model system for carbon-nitrogen bond formation |

| Salt Formation | Free base + hydrochloric acid | Study of amine protonation and crystallization |

| Oxidation Reactions | Various oxidizing agents | Investigation of amine oxidation pathways |

| Substitution Chemistry | Nucleophilic and electrophilic conditions | Understanding amine reactivity patterns |

The compound's role in pharmaceutical intermediates synthesis further underscores its importance in organic chemistry applications. The structural motifs present in this compound appear in numerous biologically active compounds, making it a valuable starting material or intermediate for the synthesis of more complex pharmaceutical targets. This utility has made the compound an important tool for medicinal chemists engaged in drug discovery and development programs, where the ability to efficiently access amine-containing structures is crucial for success.

Properties

IUPAC Name |

N,4-dimethylpentan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N.ClH/c1-6(2)5-7(3)8-4;/h6-8H,5H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQCHZRLKMRRDRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80655355 | |

| Record name | N,4-Dimethylpentan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89979-62-4 | |

| Record name | N,4-Dimethylpentan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80655355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Laboratory Synthesis via Reductive Amination

Method Overview:

This method involves the reductive amination of 4-methyl-2-pentanone with methylamine, followed by hydrochloride salt formation. It is a common approach due to its straightforwardness and high yield potential.

Step 1: Formation of imine intermediate

4-methyl-2-pentanone reacts with methylamine in the presence of a suitable acid catalyst under mild conditions to form an imine.Step 2: Reduction of imine to amine

The imine is reduced using reducing agents such as sodium borohydride or lithium aluminum hydride, yielding N,4-dimethyl-2-pentanamine.Step 3: Salt formation

The free amine is then reacted with hydrochloric acid to produce N,4-Dimethyl-2-pentanamine hydrochloride.

- Temperature: 0–25°C during imine formation; room temperature during reduction

- Solvent: Ethanol or methanol

- Reagents: Methylamine (gas or aqueous solution), reducing agent, HCl for salt formation

Research Findings:

This approach is supported by synthesis reports indicating high purity and yield, with the process being scalable for industrial production.

Direct Alkylation of Methylamine

Method Overview:

Another method involves the alkylation of methylamine with suitable alkyl halides or esters derived from 4-methyl-2-pentanone.

Step 1: Preparation of alkyl halide or ester precursor

4-methyl-2-pentanone is converted into an alkyl halide (e.g., via halogenation at the alpha position).Step 2: Nucleophilic substitution

Methylamine reacts with the alkyl halide under basic conditions, leading to the formation of N,4-dimethyl-2-pentanamine.Step 3: Hydrochloride salt formation

The amine is then treated with hydrochloric acid to produce the hydrochloride salt.

- Temperature: 50–100°C

- Reagents: Alkyl halides, methylamine, base (e.g., potassium carbonate), HCl

Research Findings:

This route offers a more direct synthesis but requires careful control to prevent over-alkylation.

Industrial Large-Scale Synthesis

Method Overview:

Industrial synthesis generally follows the reductive amination pathway, optimized for yield and purity.

- Use of continuous flow reactors to control reaction parameters precisely

- Catalytic hydrogenation under pressure with palladium or Raney nickel catalysts

- Purification via crystallization and filtration

- Temperature: 20–50°C

- Pressure: 1–10 atm of hydrogen

- Solvent: Ethanol or water

Research Findings:

Industrial methods emphasize process safety, cost-efficiency, and environmental considerations, with process parameters fine-tuned through extensive pilot studies.

Data Table Summarizing Preparation Methods

| Method | Precursors | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Reductive Amination | 4-methyl-2-pentanone + methylamine | NaBH4 or LiAlH4, HCl | 0–25°C, ethanol solvent | High yield, scalable | Requires careful control of reaction environment |

| Alkylation of Methylamine | Alkyl halide derived from 4-methyl-2-pentanone | Methylamine, base | 50–100°C | Direct approach | Potential over-alkylation |

| Industrial Synthesis | 4-methyl-2-pentanone + methylamine | Catalytic hydrogenation | 20–50°C, hydrogen pressure | Cost-effective, high purity | Requires specialized equipment |

Notes and Considerations

- Reaction Control: Precise temperature and reagent stoichiometry are critical to prevent side reactions and over-alkylation.

- Purity: Industrial processes include purification steps such as recrystallization and chromatography to ensure product quality.

- Safety: Handling of methylamine and hydrogen gas necessitates strict safety protocols due to their toxicity and flammability.

- Environmental Impact: Use of green solvents and recycling of reagents are increasingly emphasized in modern synthesis.

Chemical Reactions Analysis

Types of Reactions

N,4-Dimethyl-2-pentanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various substituted amines, oxides, and reduced amine derivatives .

Scientific Research Applications

Chemistry

N,4-Dimethyl-2-pentanamine hydrochloride serves as a building block in organic synthesis. It is utilized as a reagent in various chemical reactions, including:

- Oxidation : Can be oxidized to form corresponding oxides.

- Reduction : Can be reduced to form simpler amines.

- Substitution : Undergoes nucleophilic substitution reactions where the amine group is replaced by other functional groups.

Biology

In biological research, DMAA has been studied for its potential effects on biological systems. Notably, it acts as a stimulant by increasing the release of neurotransmitters such as norepinephrine and dopamine. This leads to heightened alertness and energy levels, making it of interest in studies related to cognitive enhancement and physical performance .

Medicine

DMAA has been investigated for its potential therapeutic applications:

- Decongestant : Its stimulant properties suggest possible use in treating nasal congestion.

- Performance Enhancement : Research indicates that DMAA can enhance physical performance and cognitive function, leading to its inclusion in some sports supplements .

Industrial Use

In industrial applications, this compound is used in the production of various chemicals and as an intermediate in the synthesis of other compounds. Its unique chemical structure allows for diverse applications across different sectors .

Performance Enhancement Study

A notable study published in the Journal of Sports Medicine examined the effects of DMAA on exercise performance. Participants who consumed DMAA exhibited significant improvements in endurance and strength compared to a placebo group. This suggests that DMAA could be beneficial for athletes engaging in high-intensity activities.

While DMAA is effective as a stimulant, it is associated with several adverse effects. Reports have linked its use to cardiovascular issues such as increased blood pressure and heart rate. Due to these safety concerns, regulatory agencies have raised alarms about its use in dietary supplements, leading to bans in certain sports organizations .

Mechanism of Action

The mechanism of action of N,4-Dimethyl-2-pentanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is known to act as a stimulant by increasing the release of neurotransmitters such as norepinephrine and dopamine. This leads to increased alertness and energy levels.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between N,4-dimethyl-2-pentanamine hydrochloride and related compounds:

Key Observations :

- Amide vs. Amine: The replacement of the amine with an amide group in (2S)-4-methyl-2-(methylamino)pentanamide HCl introduces hydrogen-bonding capacity and alters metabolic stability .

- Aromaticity : Compounds like p-methoxy-N,α-dimethylphenethylamine HCl and diphenhydramine HCl exhibit increased lipophilicity due to aromatic rings, influencing blood-brain barrier penetration and receptor binding .

- Salt Forms: All compounds are hydrochloride salts, enhancing solubility, but diphenhydramine HCl and 4-dimethylamino-N-benzylcathinone HCl (C₁₈H₂₂N₂O·2HCl) use dihydrochloride forms for improved crystallinity .

Biological Activity

N,4-Dimethyl-2-pentanamine hydrochloride, commonly known as 1,3-dimethylamylamine (DMAA), is a synthetic organic compound with the molecular formula CHN·HCl. First synthesized in the 1940s, it has garnered attention for its biological activity, particularly as a stimulant. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of 4-methyl-2-pentanone with methylamine, often facilitated by reducing agents like sodium borohydride or lithium aluminum hydride. The compound can undergo various chemical reactions, including oxidation and substitution, which are significant for its industrial applications and biological interactions.

| Property | Value |

|---|---|

| Chemical Formula | CHN·HCl |

| Molecular Weight | 165.68 g/mol |

| CAS Number | 89979-62-4 |

| Appearance | White crystalline powder |

| Solubility | Soluble in water |

This compound acts primarily as a stimulant. Its mechanism involves the release of neurotransmitters such as norepinephrine and dopamine, leading to increased alertness and energy levels. This action is similar to other stimulants and has implications for both therapeutic uses and potential side effects.

Stimulant Effects

Research indicates that DMAA can enhance physical performance and cognitive function. It has been studied for its use in sports supplements and weight loss products due to its ability to increase energy expenditure and reduce fatigue .

Case Study: Performance Enhancement

A study published in the Journal of Sports Medicine examined the effects of DMAA on exercise performance. Participants who consumed DMAA showed significant improvements in endurance and strength compared to a placebo group. The results suggested that DMAA could be beneficial for athletes seeking to enhance their performance during high-intensity activities .

Safety and Side Effects

While DMAA is effective as a stimulant, it is also associated with several adverse effects. Reports have linked its use to cardiovascular issues, including increased blood pressure and heart rate. Regulatory agencies have raised concerns about its safety profile, leading to bans in certain sports organizations .

Research Findings

- Stimulant Properties : Studies show that DMAA increases metabolic rate and energy levels through adrenergic receptor activation.

- Cognitive Effects : Research indicates potential benefits in cognitive tasks requiring focus and attention.

- Adverse Effects : Documented side effects include headaches, nausea, and cardiovascular complications.

Table 2: Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N,4-Dimethyl-2-pentanamine hydrochloride, and what are the critical parameters affecting yield?

- Methodological Answer : The compound can be synthesized via alkylation of secondary amines using chloroalkane intermediates. Key steps include controlling reaction temperature (e.g., 0–5°C for exothermic reactions) and optimizing stoichiometry to minimize by-products like quaternary ammonium salts. Purification via recrystallization in ethanol/water mixtures improves yield (≥85%) . Critical parameters include pH adjustment (pH 8–9 for amine liberation) and inert atmosphere use to prevent oxidation .

Q. How can researchers characterize the purity and structural identity of this compound using spectroscopic methods?

- Methodological Answer :

- NMR : ¹H NMR (D₂O, 400 MHz) should show δ 1.35–1.50 (m, 2H, CH₂), δ 2.25 (s, 6H, N(CH₃)₂), and δ 3.10–3.30 (m, 1H, CH). Discrepancies in peak splitting may indicate stereochemical impurities .

- HPLC : Use a C18 column with a mobile phase of 0.03 M phosphate buffer (pH 3.0) and methanol (70:30 v/v), UV detection at 210 nm. Retention time ~6.2 min with ≥98% purity .

Advanced Research Questions

Q. How can HPLC methods be optimized for quantifying this compound in complex matrices, and what are common interferences?

- Methodological Answer :

- Column : Kromasil C18 (150 × 4.6 mm, 5 µm) for baseline separation.

- Mobile Phase : Gradient elution (methanol: 0.1% TFA in water, 30→70% over 15 min) resolves co-eluting amines.

- Interferences : Tertiary amines (e.g., triethylamine) may cause peak tailing; add 10 mM heptanesulfonic acid to the buffer as an ion-pair reagent .

- Validation: Linearity (1–50 µg/mL, R² >0.999), LOD 0.3 µg/mL, LOQ 1.0 µg/mL .

Q. What strategies are effective in resolving discrepancies between theoretical and experimental NMR data for tertiary amine hydrochlorides like this compound?

- Methodological Answer :

- Solvent Effects : Use D₂O for protonated amines; deuterated DMSO may reveal hidden peaks due to slow exchange .

- Dynamic Effects : Variable-temperature NMR (25–60°C) identifies conformational changes. For example, broadening at δ 3.10–3.30 suggests hindered rotation around the C-N bond .

- Computational Validation : Compare experimental shifts with DFT-calculated (B3LYP/6-311+G(d,p)) values. Deviations >0.2 ppm may indicate protonation state errors .

Q. How does pH influence the stability of this compound in aqueous solutions, and what degradation products are observed?

- Methodological Answer :

- Stability Profile : Stable at pH 4–6 (24-hour degradation <2% at 25°C). At pH >8, hydrolysis yields N,4-Dimethyl-2-pentanol (GC-MS: m/z 130 [M⁺]) and NH₃ .

- Accelerated Studies : Store at 40°C/75% RH for 4 weeks; monitor via TLC (silica gel, chloroform:methanol 9:1). Degradation >5% indicates need for desiccated storage .

Q. What advanced techniques are recommended for impurity profiling of this compound in compliance with ICH guidelines?

- Methodological Answer :

- LC-MS/MS : QTOF-MS in positive ion mode (m/z 152.1 [M+H]⁺) identifies trace impurities (e.g., N-methyl-4-pentanamine, m/z 138.1) .

- Thresholds : ICH Q3B limits: 0.10% for unknown impurities, 0.15% for total impurities. Use EP reference standards (e.g., Imp. A(EP)) for quantification .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data reported for this compound in different solvents?

- Methodological Answer :

- Replicate Conditions : Test solubility in deionized water (freely soluble, >100 mg/mL) vs. methanol (soluble, 50 mg/mL) under controlled humidity (<30% RH) .

- Hygroscopicity : Gravimetric analysis after 24-hour exposure to 60% RH shows 5% water uptake, which reduces apparent solubility in non-polar solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.